

Review of literature on 2-Methyl-4-oxopentanal

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Compound of Interest

Compound Name: 2-Methyl-4-oxopentanal

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An In-depth Technical Guide to **2-Methyl-4-oxopentanal**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-oxopentanal is a bifunctional organic molecule containing both an aldehyde and a ketone group. This dual reactivity makes it a versatile compound in organic synthesis and a molecule of interest in the study of biological processes, particularly in the context of dicarbonyl stress and the Maillard reaction. This technical guide provides a comprehensive review of the available literature on **2-Methyl-4-oxopentanal**, covering its chemical properties, synthesis, and known biological interactions. Due to the limited availability of specific experimental data for **2-Methyl-4-oxopentanal** in the reviewed literature, representative protocols and data for closely related analogs are presented to provide practical guidance.

Chemical and Physical Properties

2-Methyl-4-oxopentanal, with the molecular formula $C_6H_{10}O_2$, has a molecular weight of 114.14 g/mol .^{[1][2][3]} Its structure features a methyl group at the second carbon and a carbonyl group at the fourth position, conferring unique reactivity.^{[1][2]}

Table 1: Physicochemical Properties of **2-Methyl-4-oxopentanal**

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	--INVALID-LINK--
Molecular Weight	114.14 g/mol	[1][2][3]
IUPAC Name	2-methyl-4-oxopentanal	[3]
CAS Number	23260-39-1	[1]
Canonical SMILES	<chem>CC(CC(=O)C)C=O</chem>	[1]
InChI Key	IDAHIBMEKOEBRG-UHFFFAOYSA-N	[1][3]
XLogP3-AA (Computed)	-0.1	--INVALID-LINK--

Synthesis of 2-Methyl-4-oxopentanal

While specific, detailed experimental protocols with yields for the synthesis of **2-Methyl-4-oxopentanal** are not readily available in the reviewed literature, several general methods can be applied.

Oxidation of 2-Methyl-4-pentanol

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols.[2] 2-Methyl-4-pentanol can be oxidized to **2-Methyl-4-oxopentanal** using a variety of oxidizing agents. A well-established protocol for the selective oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).

Representative Experimental Protocol (based on the oxidation of a similar primary alcohol):[4]

- Materials: 2-Methyl-4-pentanol, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), Potassium bromide (KBr), Dichloromethane (CH₂Cl₂), Aqueous sodium hypochlorite (NaOCl), Hydrochloric acid (HCl), Potassium iodide (KI), Sodium thiosulfate (Na₂S₂O₃), Anhydrous magnesium sulfate (MgSO₄).
- Procedure:

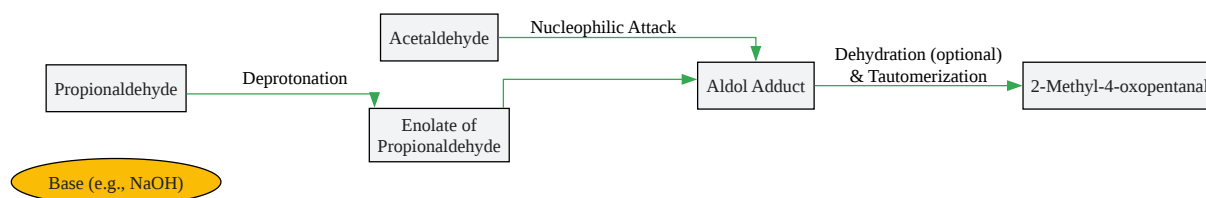
- In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Methyl-4-pentanol and a catalytic amount of TEMPO in dichloromethane.
- Add an aqueous solution of potassium bromide.
- Cool the vigorously stirred mixture in an ice-salt bath.
- Slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature between 10 and 15°C.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, separate the organic phase. Extract the aqueous phase with dichloromethane.
- Combine the organic extracts and wash sequentially with an acidic solution of potassium iodide, an aqueous solution of sodium thiosulfate, and water.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation.

Expected Yield: Based on similar oxidations of primary alcohols, yields in the range of 80-90% can be anticipated.^[4]

Aldol Condensation

Aldol condensation is another viable route for the synthesis of **2-Methyl-4-oxopentanal**. This would involve the reaction of acetaldehyde and propionaldehyde in the presence of a base.^[2]

Conceptual Experimental Workflow:



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Caption: Conceptual workflow for the synthesis of **2-Methyl-4-oxopentanal** via Aldol Condensation.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Methyl-4-oxopentanal** is not available in the reviewed literature. However, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **2-Methyl-4-oxopentanal**

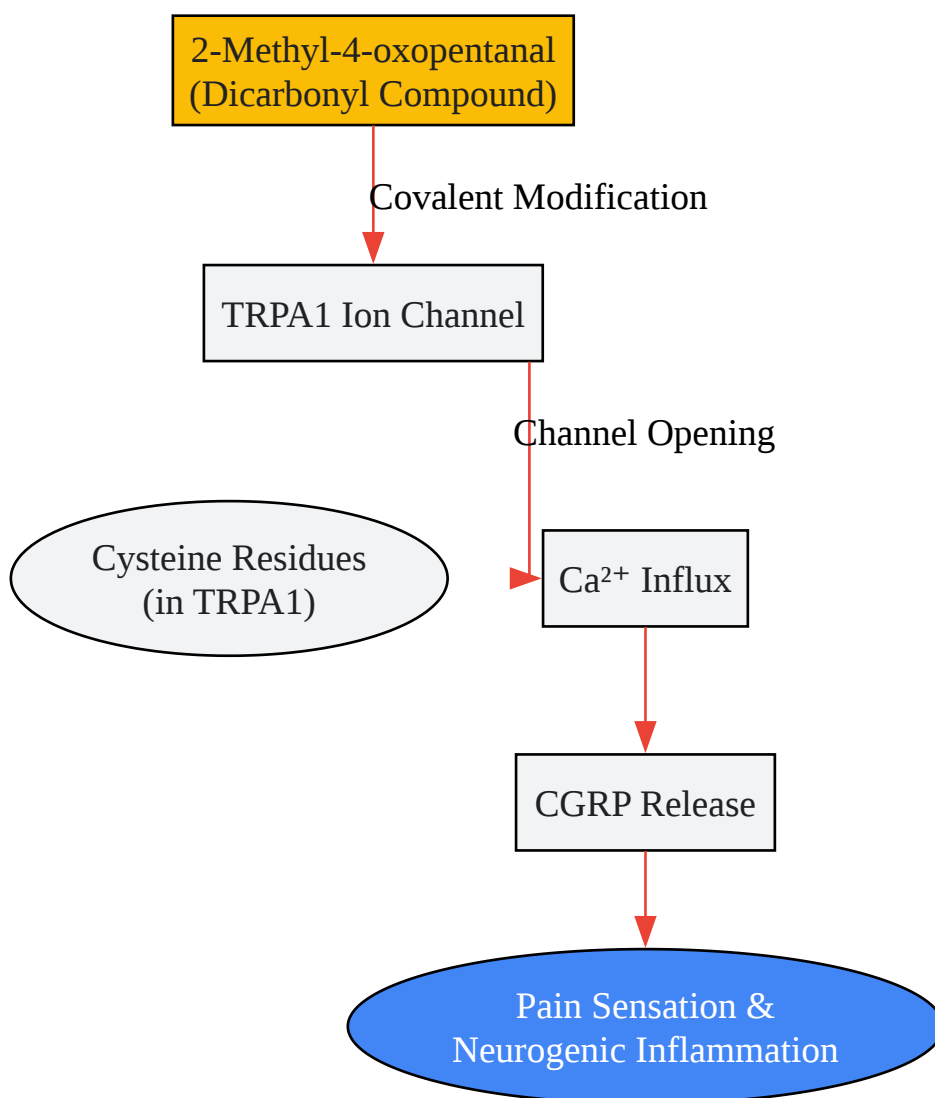
Technique	Functional Group	Expected Chemical Shift / Wavenumber
¹ H NMR	Aldehyde (-CHO)	9.5 - 10.0 ppm (doublet)
Methyl ketone (-COCH ₃)	~2.1 ppm (singlet)	
Aliphatic protons	1.0 - 3.0 ppm	
¹³ C NMR	Aldehyde Carbonyl	~200 ppm
Ketone Carbonyl	>205 ppm	
Aliphatic carbons	10 - 50 ppm	
IR Spectroscopy	Aldehyde C-H stretch	~2720 and ~2820 cm ⁻¹
C=O stretch (aldehyde & ketone)	1700 - 1740 cm ⁻¹ (two distinct peaks expected)	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 114.0681

Biological Activity and Signaling Pathways

Dicarbonyl compounds, including **2-Methyl-4-oxopentanal**, are known to be reactive towards biological nucleophiles such as the side chains of amino acids in proteins. This reactivity is the basis for their biological effects, which are often associated with "carbonyl stress."

Activation of the TRPA1 Ion Channel

A significant biological activity of dicarbonyl compounds is their ability to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.^{[5][6][7]} Activation of TRPA1 leads to an influx of Ca²⁺, which triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.^[5] The activation of TRPA1 by electrophilic compounds like dicarbonyls is thought to occur through the covalent modification of cysteine residues in the N-terminal ankyrin repeat domain of the channel.^{[7][8]}

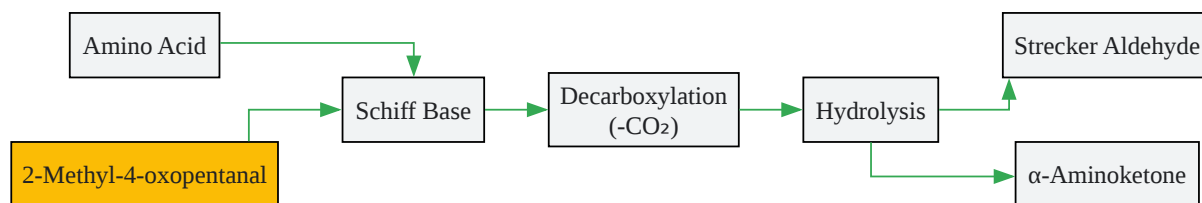


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Caption: Activation of the TRPA1 ion channel by **2-Methyl-4-oxopentanal**.

Role in the Maillard Reaction and Strecker Degradation

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, and is responsible for the browning and flavor of many foods.[2] Dicarbonyl compounds are key intermediates in the Maillard reaction. They can react with amino acids in a process called the Strecker degradation, which leads to the formation of Strecker aldehydes (which contribute to aroma) and aminoketones.[9][10][11]



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Caption: The Strecker degradation pathway involving **2-Methyl-4-oxopentanal**.

Conclusion

2-Methyl-4-oxopentanal is a dicarbonyl compound with significant potential in synthetic chemistry and notable biological reactivity. While detailed experimental data for this specific molecule is sparse in the current literature, its structural similarity to other well-studied dicarbonyls allows for the extrapolation of its likely chemical and biological properties. Its role as a potential activator of the TRPA1 ion channel and its involvement in the Maillard reaction highlight areas for future research, particularly in the fields of sensory science, toxicology, and drug development. Further studies are warranted to fully elucidate the synthesis, spectroscopic characteristics, and biological signaling pathways associated with **2-Methyl-4-oxopentanal**.

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